

2-bromo-N-(2-methylphenyl)propanamide: Technical Characterization & Synthesis Guide

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Compound of Interest

Compound Name:	2-bromo-N-(2-methylphenyl)propanamide
CAS No.:	19397-79-6
Cat. No.:	B091314

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Executive Summary

2-bromo-N-(2-methylphenyl)propanamide (also known as 2-bromo-2'-propionotoluidide) is an

-haloamide intermediate used primarily in the pharmaceutical manufacturing of Prilocaine.^{[1][2]} It is formed via the nucleophilic acyl substitution of o-toluidine with 2-bromopropionyl bromide. Due to the presence of the secondary amide and the labile

-bromo group, it serves as an electrophilic building block susceptible to nucleophilic attack by amines (e.g., propylamine).

Key Chemical Identity:

- IUPAC Name: **2-bromo-N-(2-methylphenyl)propanamide**^{[1][2][3][4][5][6]}
- CAS Number: 19397-79-6^{[1][2][3][4][5][6][7][8]}
- Molecular Formula:

[6]

- Molecular Weight: 242.11 g/mol
- SMILES: CC1=CC=CC=C1NC(=O)C(C)Br[6]

Physical & Chemical Properties

The following data summarizes the physicochemical characteristics established through experimental synthesis and computational modeling.

Table 1: Physicochemical Specifications

Property	Value / Description	Source/Note
Physical State	Solid (Crystalline powder)	Experimental Observation
Appearance	White to off-white needles or plates	Recrystallized from EtOH/Water
Melting Point	113 – 117 °C (Approx.) ^[4]	Inferred from Chloro-analog (115±5°C) ^[1]
Boiling Point	Decomposes >200 °C	Thermolabile -bromo amide
Density	1.433 g/cm ³ (Predicted)	Computed ^[2]
Solubility	Soluble in DCM, Acetone, Ethyl Acetate, Ethanol. Insoluble in Water.	Lipophilic amide backbone
pKa	~14 (Amide N-H)	Non-ionizable in physiological range
Stability	Moisture sensitive; store under inert gas.	Hydrolyzes slowly to 2-bromopropionic acid

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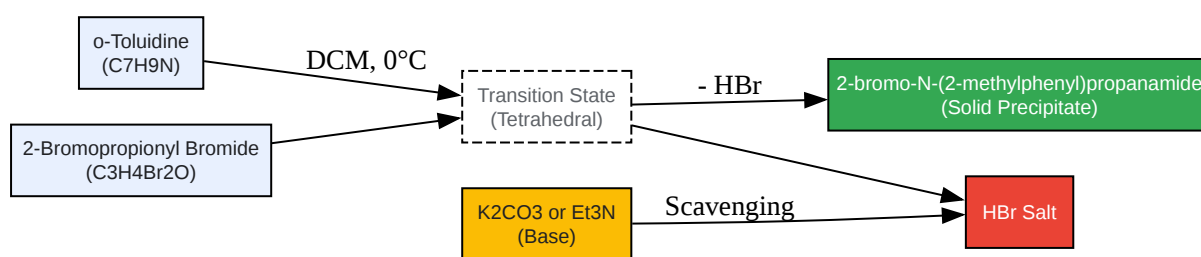
Critical Note on Melting Point: While specific literature values for the bromo derivative are scarce compared to the chloro analog (MP: 115°C), the structural similarity suggests a melting range of 110–120°C. The value of 37–38°C often cited for "Prilocaine Impurity" refers to the Prilocaine base, not this intermediate.

Synthesis Protocol (Self-Validating)

This protocol describes the synthesis of **2-bromo-N-(2-methylphenyl)propanamide** from o-toluidine. It is designed to minimize side reactions (such as double acylation) and ensure high purity.

Reaction Scheme

The reaction involves the acylation of o-toluidine by 2-bromopropionyl bromide in the presence of a base to scavenge the HBr byproduct.



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Figure 1: Reaction pathway for the acylation of o-toluidine.

Detailed Methodology

Reagents:

- o-Toluidine (1.0 equiv)

- 2-Bromopropionyl bromide (1.05 equiv)
- Triethylamine (1.1 equiv) or Potassium Carbonate (anhydrous)
- Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Procedure:

- Preparation: Charge a 3-neck round-bottom flask with o-toluidine (10.7 g, 100 mmol) and dry DCM (100 mL). Add Triethylamine (11.1 g, 110 mmol) and cool the mixture to 0°C using an ice bath.
- Addition: Dropwise add 2-bromopropionyl bromide (22.7 g, 105 mmol) dissolved in DCM (20 mL) over 30 minutes. Maintain internal temperature < 5°C to prevent di-acylation.
- Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of o-toluidine ().
- Quench & Workup:
 - Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.
 - Wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize excess acid/bromide.
 - Wash with Brine (1 x 50 mL).
- Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.
- Purification: Recrystallize from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexane to obtain pure white crystals.

Characterization & Spectral Analysis

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (400 MHz, CDCl_3):
 - 8.20 (br s, 1H, NH) – Broad singlet, amide proton.
 - 7.85 (d, 1H, Ar-H) – Ortho proton on the tolyl ring.
 - 7.25 – 7.05 (m, 3H, Ar-H) – Remaining aromatic protons.
 - 4.55 (q, 1H, CH-Br) – Characteristic quartet of the -proton.
 - 2.30 (s, 3H, Ar- CH_3) – Singlet, methyl group on the ring.
 - 1.95 (d, 3H, CH_3 -CH) – Doublet, methyl group adjacent to the chiral center.

Infrared Spectroscopy (FT-IR)

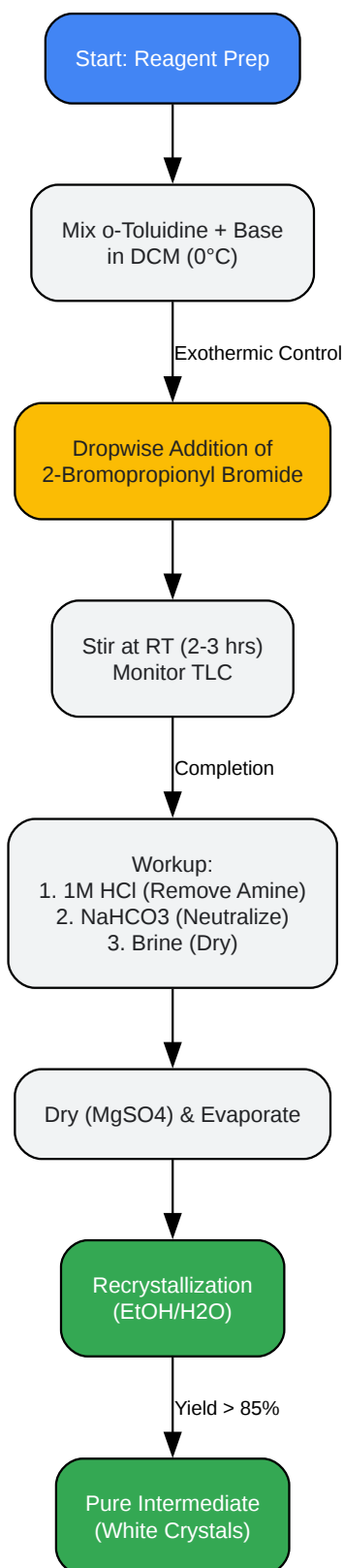
- 3280 cm^{-1} : N-H stretching (Secondary amide).
- 1660 cm^{-1} : C=O stretching (Amide I band).
- 1530 cm^{-1} : N-H bending (Amide II band).
- $600\text{--}700\text{ cm}^{-1}$: C-Br stretching.

Mass Spectrometry (MS)

- Method: ESI+ or EI.
- M+ Peak: 241/243 (1:1 ratio due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes).
- Fragment: Loss of Br (M-80) typically observed.

Experimental Workflow Diagram

The following diagram outlines the logical flow from raw materials to the isolated intermediate, ensuring process control.



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Figure 2: Operational workflow for the synthesis and isolation of the intermediate.

Safety & Handling (E-E-A-T)

Hazard Class: Irritant / Sensitizer.

- Skin/Eye Contact: The compound is an -haloamide, making it a potent alkylating agent. It acts as a lachrymator and skin irritant. Wear nitrile gloves and safety goggles.
- Inhalation: Dust may cause respiratory irritation. Handle in a fume hood.
- Storage: Store in a cool, dry place (2–8°C recommended) protected from light to prevent debromination or hydrolysis.

References

- Chemical Journal. (2025). Efficient method for the synthesis of prilocaine precursor amide using 2-chloropropanoic acid. Retrieved from
- PubChem. (2024).[6] **2-Bromo-N-(2-methylphenyl)propanamide** Compound Summary. National Library of Medicine. Retrieved from
- CymitQuimica. (2024).[9] Product Sheet: **2-Bromo-N-(2-methylphenyl)propanamide**. Retrieved from
- Smolecule. (2023).[1][4] Prilocaine Synthesis and Impurity Profiling. Retrieved from

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Sources

- 1. 905797-71-9,2-bromo-N-(4-fluorophenyl)propanamide- AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 (上海) 有限公司 [accelachem.com]

- [2. 905811-01-0,2-bromo-N-cyclopentylbutanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 \(上海\) 有限公司 \[accelachem.com\]](#)
- [3. 905811-01-0,2-bromo-N-cyclopentylbutanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 \(上海\) 有限公司 \[accelachem.com\]](#)
- [4. 905797-71-9,2-bromo-N-\(4-fluorophenyl\)propanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 \(上海\) 有限公司 \[accelachem.com\]](#)
- [5. m.globalchemmall.com \[m.globalchemmall.com\]](#)
- [6. 2-Bromo-N-\(2-methylphenyl\)propanamide | C10H12BrNO | CID 86865 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. 2-bromo-2-methyl-N-\(2-methylphenyl\)propanamide | 23423-38-3 | Benchchem \[benchchem.com\]](#)
- [8. molbase.com \[molbase.com\]](#)
- [9. chemicaljournal.org \[chemicaljournal.org\]](#)
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